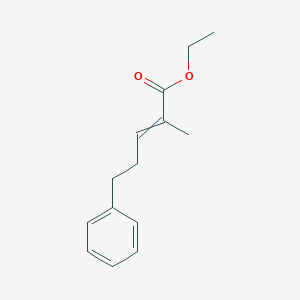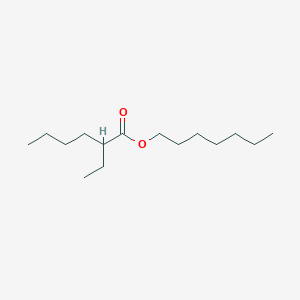
Heptyl 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl 2-ethylhexanoate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of heptanol and 2-ethylhexanoic acid. This compound is known for its applications in various industries, including cosmetics and lubricants, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptyl 2-ethylhexanoate is synthesized through an esterification reaction between heptanol and 2-ethylhexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Heptanol+2-Ethylhexanoic Acid→Heptyl 2-ethylhexanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The ester is then separated from the reaction mixture through distillation, and any unreacted starting materials are recycled back into the reactor.
Análisis De Reacciones Químicas
Types of Reactions: Heptyl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into heptanol and 2-ethylhexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst, such as sodium methoxide.
Major Products:
Hydrolysis: Heptanol and 2-ethylhexanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Aplicaciones Científicas De Investigación
Heptyl 2-ethylhexanoate has several applications in scientific research and industry:
Cosmetics: It is used as an emollient and skin-conditioning agent in various cosmetic formulations.
Lubricants: Due to its chemical stability and lubricating properties, it is used in the formulation of high-performance lubricants.
Chemical Synthesis: It serves as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of heptyl 2-ethylhexanoate in its applications primarily involves its ability to form a protective barrier on surfaces, reducing friction and providing lubrication. In cosmetics, it helps to maintain skin hydration by forming a barrier that prevents moisture loss.
Comparación Con Compuestos Similares
Heptyl 2-ethylhexanoate can be compared with other esters such as:
Ethylhexyl Palmitate: Another ester used in cosmetics for its emollient properties.
Isopropyl Myristate: Known for its use in topical pharmaceutical formulations.
Uniqueness: this compound is unique due to its specific combination of heptanol and 2-ethylhexanoic acid, which imparts distinct physical and chemical properties, making it suitable for specialized applications in cosmetics and lubricants.
Conclusion
This compound is a versatile compound with significant applications in various industries. Its unique properties and the ability to undergo specific chemical reactions make it an important compound in both research and industrial settings.
Propiedades
Número CAS |
112445-68-8 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
heptyl 2-ethylhexanoate |
InChI |
InChI=1S/C15H30O2/c1-4-7-9-10-11-13-17-15(16)14(6-3)12-8-5-2/h14H,4-13H2,1-3H3 |
Clave InChI |
ZEYQXRVECWKGOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)
![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
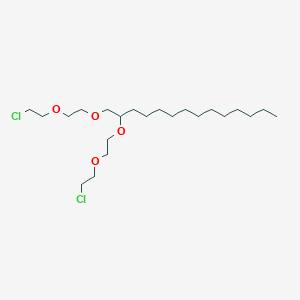




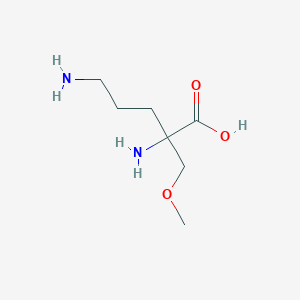
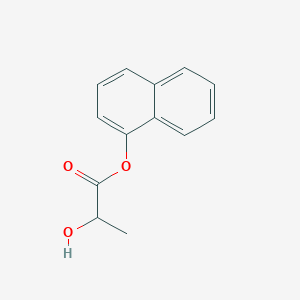
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
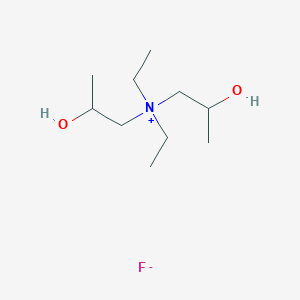

![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
